molecular formula C14H13NO2 B1204683 N-hydroxy-2,2-diphenylacetamide CAS No. 4099-51-8

N-hydroxy-2,2-diphenylacetamide

Cat. No. B1204683
CAS RN: 4099-51-8
M. Wt: 227.26 g/mol
InChI Key: OFSBBVCLWMCGNY-UHFFFAOYSA-N
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Description

“N-hydroxy-2,2-diphenylacetamide” is a chemical compound with the molecular formula C14H13NO2 . It is also known by other names such as "Benzeneacetamide, N-hydroxy-" .


Molecular Structure Analysis

The molecular structure of “N-hydroxy-2,2-diphenylacetamide” consists of 14 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 227.258 Da and the monoisotopic mass is 227.094635 Da .

Scientific Research Applications

Histone Deacetylase Inhibitor

N-hydroxy-2,2-diphenylacetamide has been identified as a novel and selective HDAC class IIa inhibitor . It has sub-micromolar class IIa HDAC inhibitory activity . This means it can inhibit the activity of histone deacetylases, a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is significant in cancer research, as HDACs have been identified as promising targets for cancer treatment.

Selective for HDAC7

The compound is slightly more selective for HDAC7 with an IC(50) of 0.05 μM . HDAC7 is a class IIa histone deacetylase that plays important roles in coordinating the immune response and maintaining vascular integrity. Therefore, selective inhibition of HDAC7 could have potential therapeutic applications in immune and vascular diseases.

Antimycobacterial Activity

Derivatives of N-hydroxy-2,2-diphenylacetamide have been tested for in vitro antimycobacterial activity against M. tuberculosis H37Rv . This suggests potential applications in the development of new antimycobacterial drugs.

Future Directions

A study discusses the potential therapeutic applications of phenoxy derivatives, including “N-hydroxy-2,2-diphenylacetamide” as selective HDAC class IIa inhibitors . This suggests that “N-hydroxy-2,2-diphenylacetamide” and similar compounds could have potential applications in medicinal chemistry.

properties

IUPAC Name

N-hydroxy-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-14(15-17)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13,17H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSBBVCLWMCGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286297
Record name N-hydroxy-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-2,2-diphenylacetamide

CAS RN

4099-51-8
Record name NSC44620
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44620
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-hydroxy-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenylacetohydroxamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Hydroxy-2,2-diphenylacetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR6KC9X4LN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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